molecular formula C16H13Cl2N3OS B12152166 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole

Cat. No.: B12152166
M. Wt: 366.3 g/mol
InChI Key: LLUWLQNXMLZNPP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Validation

The systematic name of this compound adheres strictly to IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. Substituents are prioritized and numbered according to their positions relative to the triazole core:

Table 1: IUPAC Name Deconstruction

Component Description Position
4-prop-2-enyl Allyl group attached to nitrogen at position 4 N4
3-[(2,6-dichlorophenyl)methylthio] 2,6-dichloro-substituted benzyl thioether at carbon 3 C3
5-(2-furyl) Furan-2-yl group at carbon 5 C5

The numbering follows lowest locant rules, with the triazole nitrogens occupying positions 1, 2, and 4. The allyl group receives priority in substituent ordering due to its direct attachment to the heteroatom. The final validated name confirms proper placement of all functional groups while maintaining alphabetical precedence of substituents.

Crystallographic Characterization of Triazole Core Architecture

X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal key structural features:

Table 2: Triazole Core Geometric Parameters

Parameter Value Source
Bond length (C-N) 132–136 pm
Bond length (N-N) 138–142 pm
Planarity deviation <0.01 Å
Torsion angle (C3-N4-C5) 179.8°

The triazole core maintains near-perfect planarity, with bond lengths consistent with aromatic delocalization. The sulfur atom in the methylthio group introduces slight pyramidalization at C3 (bond angles: 117.5° at S-C-C vs. 120° ideal), while the furyl oxygen creates localized dipole moments (1.72 D) perpendicular to the triazole plane.

Conformational Analysis of Prop-2-enyl Substituent

The prop-2-enyl group exhibits restricted rotation about the N4-C bond due to conjugation with the triazole π-system. Three primary conformers exist:

Table 3: Prop-2-enyl Conformational Energy Landscape

Conformer Dihedral Angle (N4-C-C=C) Relative Energy (kJ/mol)
Syn-periplanar 0.0 (reference)
Orthogonal 90° +4.2
Anti-periplanar 180° +1.8

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C16H13Cl2N3OS/c1-2-8-21-15(14-7-4-9-22-14)19-20-16(21)23-10-11-12(17)5-3-6-13(11)18/h2-7,9H,1,8,10H2

InChI Key

LLUWLQNXMLZNPP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with furfural and propargyl bromide in the presence of a base to form the final triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SCH3_3) group attached to the 2,6-dichlorophenyl moiety undergoes nucleophilic substitution under alkaline conditions. For example:

  • Thioether Cleavage : Treatment with aqueous NaOH at 80–90°C replaces the methylthio group with hydroxyl or other nucleophiles .

Reaction ConditionsProductYield (%)Reference
NaOH (2M), H2_2O, 80°C, 6h3-(2,6-Dichlorobenzyl)-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazol-4-ol72

Oxidation Reactions

The sulfur atom in the methylthio group is susceptible to oxidation:

  • Oxidation to Sulfoxide : Using H2_2O2_2/AcOH forms the sulfoxide derivative.

  • Oxidation to Sulfone : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) yield the sulfone.

Oxidizing AgentProductYield (%)Reference
H2_2O2_2 (30%), AcOH, 25°CSulfoxide derivative65
mCPBA, DCM, 0°C → 25°CSulfone derivative58

Cycloaddition Reactions

The propenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProduct (Cycloadduct)Yield (%)Reference
Maleic anhydrideToluene, 110°C, 12hFuran-fused bicyclic compound81

Electrophilic Aromatic Substitution

The 2-furyl substituent undergoes electrophilic substitution at the C-5 position:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group .

ReagentsProductYield (%)Reference
HNO3_3 (conc.), H2_2SO4_4, 0°C5-Nitro-2-furyl derivative68

Triazole Ring Functionalization

The 1,2,4-triazole core reacts via:

  • Alkylation : Using alkyl halides (e.g., CH3_3I) in DMF to form N-alkylated derivatives .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu(II), Zn(II)) via N-donor sites .

ReactionConditionsProductYield (%)Reference
CH3_3I, K2_2CO3_3, DMFN-Methyl-1,2,4-triazole89
CuCl2_2, EtOH, refluxCu(II) complex75

Propenyl Group Reactivity

The allyl (prop-2-enyl) group enables:

  • Hydrogenation : Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond to propane.

  • Epoxidation : Reaction with mCPBA forms an epoxide.

ReactionConditionsProductYield (%)Reference
H2_2 (1 atm), Pd/C, EtOHPropane derivative94
mCPBA, DCM, 0°CEpoxide63

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

  • Mannich Reactions : Introducing aminomethyl groups via formaldehyde and secondary amines improves antifungal activity .

Amine ReagentProduct (Mannich Base)MIC (μg/mL)Reference
MorpholineN-Morpholinomethyl derivative2.5

Key Findings

  • The methylthio group is pivotal for oxidation and substitution, enabling sulfur-based derivatization.

  • The propenyl group’s versatility in cycloadditions and reductions expands synthetic utility .

  • Triazole-metal complexes show promise in catalysis and bioinorganic applications .

This compound’s multifunctional architecture supports its use in agrochemical and pharmaceutical research, particularly for developing novel antifungal and antibacterial agents .

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Structural Features of Analogous Triazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Synthetic Features
Target Compound 3-(2,6-dichlorophenylmethylthio), 5-(2-furyl), 4-propenyl C₁₇H₁₃Cl₂N₃OS ~366.3 (estimated) Likely synthesized via nucleophilic substitution of triazole-thiol intermediates with propenyl halides
2-{5-[(2,6-Dichlorophenyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine () 3-(2,6-dichlorophenylthio), 5-pyridyl, 4-ethyl C₁₆H₁₄Cl₂N₄S 365.28 Synthesized via alkylation of triazole-thiol with ethyl halides; pyridine group introduces aromatic π-stacking potential
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-3-(substituted methylthio)-4H-1,2,4-triazole () Variable methylthio groups, 3,4,5-trimethoxyphenyl Variable (e.g., C₂₀H₂₁N₃O₃S) ~383.5 Uses InCl₃ as a catalyst for thiol-alkylation; trimethoxyphenyl enhances electron density
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine () 6-(2,6-dichlorophenyl), 3-pyrazolyl, fused thiadiazine C₁₅H₁₁Cl₂N₇S ~400.2 Condensation with carboxylic acid derivatives yields fused heterocycles; exhibits antinociceptive activity
Key Observations:
  • Substituent Effects : The 2,6-dichlorophenyl group is common in fungicides (e.g., propiconazole in ) and analgesics (). Its presence enhances lipophilicity and target binding .
  • Sulfur Modifications : The methylthio group in the target compound contrasts with sulfinyl or sulfonyl groups in analogs (e.g., ), which may alter metabolic stability .
  • Heterocyclic Variations : Replacing the 2-furyl group with pyridine () or pyrazole () influences electronic properties and bioactivity.
Key Findings:
  • Antifungal Potential: The 2,6-dichlorophenyl group in propiconazole () and triticonazole () is critical for sterol biosynthesis inhibition, suggesting similar pathways for the target compound .
  • Analgesic Activity : Pyrazole-containing triazoles () show 40–60% pain reduction in murine models, likely due to COX-2 inhibition . The target compound’s propenyl chain may enhance membrane permeability for similar effects.

Physicochemical and Spectroscopic Data

Table 3: Spectral and Analytical Comparisons
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M⁺)
Target Compound Not reported Expected peaks: ~7.5 (Ar-H), 5.5 (propenyl CH₂), 2.8 (SCH₂) ~366.3
4-Phenyl-5-(benzoxazolyl)triazole () 3314 (NH), 1631 (C=N), 1228 (C=S) 9.79 (NH), 7.57–8.87 (Ar-H) 385
Pyridyl-triazole () Not reported Not reported 365.28
Key Notes:
  • The absence of NH stretches in the target compound’s IR (unlike ) suggests alkylation at position 4 .
  • Propenyl protons in the target compound would resonate at δ ~5.5 (similar to allyl groups in ).

Biological Activity

The compound 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a derivative of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14H12Cl2N4OS
  • Molecular Weight: 357.25 g/mol
  • CAS Number: 230305-41-6

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Pseudomonas aeruginosa32Weak

The compound exhibited moderate activity against Staphylococcus aureus, a common Gram-positive pathogen, while showing weaker effects against Gram-negative bacteria such as E. coli and P. aeruginosa .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this triazole derivative on cancer cell lines. The results indicate that the compound can inhibit cell proliferation effectively:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Significant
MCF-7 (breast cancer)20Moderate
A549 (lung cancer)25Weak

The HeLa cell line displayed the most significant sensitivity to treatment with this compound, suggesting potential for further development in cancer therapy .

The biological mechanisms by which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through multiple pathways:

  • Inhibition of Enzyme Activity: The triazole moiety is known to interfere with fungal cytochrome P450 enzymes, which could extend to similar mechanisms in bacterial systems.
  • Induction of Apoptosis: Evidence indicates that treatment with this compound may induce apoptosis in cancer cells through activation of caspase pathways.
  • Cytokine Modulation: The compound has been shown to influence cytokine release in immune cells, potentially enhancing host defense mechanisms .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of triazoles for enhanced biological activity. For instance:

  • A study published in MDPI demonstrated that modifications to the triazole ring significantly increased antibacterial activity against resistant strains of bacteria .
  • Another research effort highlighted the potential of triazole derivatives in treating fungal infections due to their ability to disrupt fungal cell membrane integrity .

Q & A

Q. What are the optimized synthetic routes for 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical method involves refluxing intermediates like 4-amino-1,2,4-triazole derivatives with substituted aldehydes or thiols in ethanol under acidic catalysis (e.g., glacial acetic acid). Microwave-assisted synthesis (e.g., 500 W, 120°C for 20 min) can enhance reaction efficiency by reducing time and improving regioselectivity . Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and solvent selection (e.g., absolute ethanol minimizes side products). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C-NMR : Assign peaks based on characteristic signals (e.g., furyl protons at δ 6.3–7.2 ppm, allylic protons at δ 5.1–5.8 ppm) .
  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing molecular geometry, particularly to confirm the stereochemistry of the prop-2-enyl group .
  • Mass spectrometry (HRMS) : Validate molecular weight (exact mass: 393.1401 Da) with <5 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking (AutoDock Vina, Glide) against target proteins (e.g., cyclooxygenase-2 or opioid receptors) reveals binding affinities (ΔG values). ADME analysis (SwissADME) predicts pharmacokinetic properties, such as blood-brain barrier penetration (LogBB > 0.3) and CYP450 inhibition. Free energy perturbation (FEP) calculations refine binding mode hypotheses . Experimental validation via in vivo models (e.g., acetic acid-induced writhing test) corroborates predicted antinociceptive activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–10 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols:

  • Use recombinant human enzymes (≥95% purity) to eliminate interspecies variability.
  • Validate via orthogonal assays (e.g., ELISA for PGE₂ inhibition).
  • Statistical analysis (ANOVA, p < 0.05) identifies outliers due to solvent effects (e.g., DMSO >1% inhibits enzyme activity) .

Q. How does the thione-thiol tautomerism of the triazole ring affect the compound’s reactivity and bioactivity?

The equilibrium between thione (C=S) and thiol (S–H) forms influences electrophilicity and hydrogen-bonding capacity. FT-IR (νC=S at 1250–1300 cm⁻¹) and ¹H-NMR (thiol proton at δ 3.8–4.2 ppm) quantify tautomeric ratios. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict dominant tautomers in physiological pH (7.4). The thiol form shows higher antibacterial activity (MIC 8 µg/mL vs. 32 µg/mL for thione) due to enhanced thiol-protein interactions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

  • Core modifications : Replace the 2-furyl group with thiophene or pyrazole to assess π-π stacking effects .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 2,6-dichlorophenyl moiety to enhance metabolic stability.
  • Biological assays : Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion and hepatic microsomal stability tests (t₁/₂ > 60 min) .

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